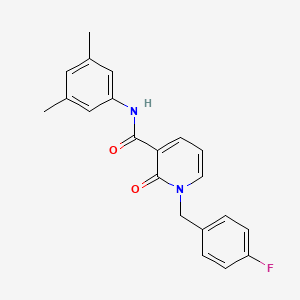
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H19FN2O2
- Molecular Weight : 348.39 g/mol
- CAS Number : 7597751
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Its structure suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of related compounds in the dihydropyridine class. For instance, derivatives have shown potent cytotoxic effects against various human tumor cell lines, with some demonstrating nanomolar IC50 values. The mechanisms often involve the induction of apoptosis and inhibition of cellular respiration .
Table 1: Cytotoxicity Data of Dihydropyridine Derivatives
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 34 | Molt 4/C8 T-lymphocytes | Apoptosis induction |
| Compound B | 50 | CEM T-lymphocytes | Inhibition of respiration |
| Compound C | 20 | L1210 murine leukemia | Multi-drug resistance reversal |
The compound's mechanism is hypothesized to involve interaction with cellular signaling pathways, particularly those related to apoptosis and cell proliferation. It may act as a multi-drug resistance (MDR) reverser by inhibiting efflux pumps that cancer cells use to expel chemotherapeutic agents .
Case Studies
-
Case Study on Tumor Cell Lines :
A study evaluated the effects of this compound on human tumor cell lines. Results indicated significant growth inhibition compared to control groups, with detailed analysis revealing that the compound could enhance the efficacy of existing chemotherapeutics by overcoming MDR mechanisms. -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory potential of similar dihydropyridine derivatives. The findings suggested that these compounds could reduce pro-inflammatory cytokine levels in vitro, indicating a possible therapeutic role in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Variations in substituents on the phenyl rings and the dihydropyridine core can lead to significant changes in potency and selectivity against specific cancer types or inflammatory pathways.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against tumors |
| Methyl groups | Enhanced lipophilicity |
| Carboxamide group | Improved binding affinity |
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-10-15(2)12-18(11-14)23-20(25)19-4-3-9-24(21(19)26)13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXPOFKLNGDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














